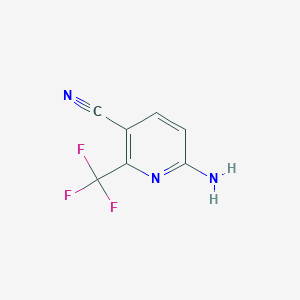

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile

Descripción general

Descripción

“6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile” is a type of pyridine compound . It is also known as “5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE” and has a molecular formula of C7H4F3N3 . This compound is used as a reagent and is an important ingredient for the development of many agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile” consists of a pyridine ring with a trifluoromethyl group (CF3) and an amino group (NH2) attached to it . The molecular weight of this compound is 187.12 .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

“6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile” is a solid at 20 degrees Celsius . It should be stored under inert gas and in a dark place . It has a melting point of 85.0 to 89.0 degrees Celsius and is soluble in methanol .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile serves as a precursor in the synthesis of diverse heterocyclic compounds. Its reactivity under various conditions facilitates the formation of pyrazolo[3,4-d]pyrimidine derivatives, which have been evaluated for their antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Rostamizadeh et al., 2013). Additionally, its involvement in the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives highlights its utility in creating novel chemical structures with potential pharmacological uses (Khrustaleva et al., 2014).

Corrosion Inhibition

Derivatives of 6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile have been studied for their corrosion inhibition properties. These derivatives exhibit significant protection against the corrosion of mild steel in acidic environments, suggesting their potential application in industrial processes where corrosion resistance is critical (Ansari et al., 2015).

Photopolymerization Processes

Certain derivatives of 6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile have been identified as effective fluorescent molecular sensors for monitoring photopolymerization processes. They also accelerate cationic and free-radical photopolymerization under near UV light, indicating their utility in polymer science and engineering (Ortyl et al., 2019).

Safety And Hazards

This compound is classified as acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection . If swallowed, immediate medical attention is required .

Direcciones Futuras

The demand for trifluoromethylpyridine (TFMP) derivatives, including “6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile”, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . As such, they are likely to continue playing a significant role in these fields in the future.

Propiedades

IUPAC Name |

6-amino-2-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)6-4(3-11)1-2-5(12)13-6/h1-2H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYXOZOHXHVIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)

![N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2838466.png)

![5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838471.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2838472.png)

![2-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2838480.png)

![2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2838482.png)